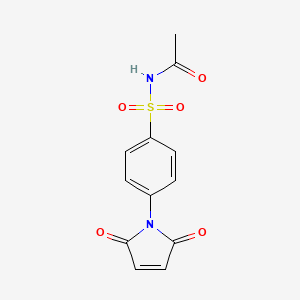

N-(N-Acetyl-4-sulfamoyl-phenyl)maleimide

Description

N-(N-Acetyl-4-sulfamoyl-phenyl)maleimide is a maleimide derivative featuring a sulfamoyl group at the para position of the phenyl ring, further modified with an acetyl moiety. Maleimides are widely utilized in bioconjugation, polymer chemistry, and medicinal chemistry due to their reactivity toward thiol groups and thermal stability. The acetyl-sulfamoyl substituent in this compound likely enhances solubility and modulates electronic properties, making it suitable for applications requiring precise molecular interactions.

Properties

CAS No. |

1886-78-8 |

|---|---|

Molecular Formula |

C12H10N2O5S |

Molecular Weight |

294.29 g/mol |

IUPAC Name |

N-[4-(2,5-dioxopyrrol-1-yl)phenyl]sulfonylacetamide |

InChI |

InChI=1S/C12H10N2O5S/c1-8(15)13-20(18,19)10-4-2-9(3-5-10)14-11(16)6-7-12(14)17/h2-7H,1H3,(H,13,15) |

InChI Key |

XLPFGEXCHGEXKF-UHFFFAOYSA-N |

SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |

Other CAS No. |

1886-78-8 |

Synonyms |

N-(N-acetyl-4-sulfamoyl-phenyl)maleimide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Benzoylphenyl)maleimide

- Structure-Activity Relationship (SAR):

In biochemical assays, N-(4-benzoylphenyl)maleimide derivatives demonstrated superior potency compared to other maleimide series. For example, pyridyl (IC50: 0.12–0.35 µM) and thienyl substituents enhanced activity by 2–3-fold over unsubstituted analogs . - Key Feature: The benzoyl group improves π-π stacking interactions with target proteins, while electron-withdrawing substituents stabilize the maleimide ring.

N-(1-Pyrenyl)maleimide

- Biological Activity: Exhibited potent telomerase inhibition (IC50: 0.25 µM) and selective cytotoxicity against hematopoietic cancer cells .

- Key Feature: The pyrenyl group’s bulkiness enhances intercalation into DNA or enzyme active sites, driving its anticancer activity.

N-(Carboxyalkyl)maleimides

- Enzyme Inhibition: N-(carboxyheptyl)maleimide binds the cyclooxygenase channel of prostaglandin endoperoxide synthases, with carboxylate groups critical for active-site interactions .

- Key Feature: Hydrophilic carboxyalkyl chains improve solubility and facilitate binding in hydrophilic enzyme pockets.

N-Aryl Maleimides (Phenyl, Fluorophenyl)

- Bioconjugation Stability: N-phenyl and N-(4-fluorophenyl)maleimides exhibited superior stability in antibody-drug conjugates, with fluorination reducing hydrolysis rates .

- Thermal Stability: Phenolic resins incorporating N-(4-hydroxyphenyl)maleimide (HPM) showed a 15–20% increase in char yield at 800°C compared to unmodified resins .

Succinimidyl Maleimidoacetate Derivatives

- Conjugation Efficiency: Succinimidyl 4-maleimidobutyrate (II) and hexanoate (III) achieved 80% recovery of conjugated horseradish peroxidase, attributed to optimal spacer length and solubility .

- Key Feature: Aliphatic linkers balance stability and reactivity in aqueous environments.

N-Substituted Cyano-Phenyl Maleimides

- Thermal Properties: N-[4-(4-phthalonitrile)phenoxyl]maleimide exhibited a char yield of 57% at 800°C, outperforming traditional bis(4-maleimidophenyl)methane (48%) .

- Key Feature: Cyano groups enhance crosslinking density and thermal resistance.

Data Tables

Table 2: Bioconjugation Efficiency of Maleimide Derivatives

| Compound | Conjugation Efficiency (%) | Stability at pH 7.0 (30°C) |

|---|---|---|

| Succinimidyl maleimidoacetate (I) | 75 | 85% after 24h |

| Succinimidyl 4-maleimidobutyrate (II) | 80 | 90% after 24h |

| N-(4-Fluorophenyl)maleimide | 70 | 95% after 24h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.